4-Penten-2-ol, 1-chloro-2-methyl-
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Overview
Description
4-Penten-2-ol, 1-chloro-2-methyl- is an organic compound with the molecular formula C6H11ClO It is a chlorinated alcohol with a pentene backbone, characterized by the presence of a hydroxyl group and a chlorine atom attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-2-ol, 1-chloro-2-methyl- typically involves the chlorination of 4-Penten-2-ol. One common method is the reaction of 4-Penten-2-ol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 4-Penten-2-ol, 1-chloro-2-methyl- may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Penten-2-ol, 1-chloro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-Penten-2-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 4-Penten-2-ol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Penten-2-ol, 1-chloro-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Penten-2-ol, 1-chloro-2-methyl- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Penten-2-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Penten-2-ol, 2-methyl-: Similar structure but with a different substitution pattern, affecting its reactivity and properties.
4-Hydroxypent-1-ene: Another related compound with different functional groups and reactivity.
Uniqueness
4-Penten-2-ol, 1-chloro-2-methyl- is unique due to the presence of both a hydroxyl group and a chlorine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
20924-77-0 |
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Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
1-chloro-2-methylpent-4-en-2-ol |
InChI |
InChI=1S/C6H11ClO/c1-3-4-6(2,8)5-7/h3,8H,1,4-5H2,2H3 |
InChI Key |
NGWUGWYUMFFKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(CCl)O |
Origin of Product |
United States |
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